molecular formula C24H29N3O4 B2649695 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627487-96-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2649695
CAS RN: 627487-96-1
M. Wt: 423.513
InChI Key: BCLKIBFQDREELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Studies on related compounds have shown that derivatives of 3-hydroxy-3-pyrrolin-2-ones possess significant antimicrobial properties. For example, the synthesis and antimicrobial evaluation of pyrrole derivatives have highlighted their potential in combating bacterial strains, suggesting that compounds with similar structures could be explored for their antimicrobial efficacy (Gein, Kasimova, Voronina, & Gein, 2001).

Synthesis of Structurally Diverse Libraries

Research has also focused on the generation of structurally diverse libraries through alkylation and ring closure reactions using compounds with dimethylamino groups. This approach is significant for creating a wide range of compounds with potential biological activity, including antimicrobial and anti-inflammatory properties (Roman, 2013).

Antitumor Applications

Furthermore, novel methods for the synthesis of compounds with potential antitumor activity have been developed. For instance, a convenient synthesis method for compounds with a dual role Pd(II) catalyst suggests the possibility of creating effective antitumor agents using related chemical structures (Mondal, Nogami, Asao, & Yamamoto, 2003).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-4-15-31-19-8-5-7-18(16-19)21-20(22(28)17-9-11-25-12-10-17)23(29)24(30)27(21)14-6-13-26(2)3/h5,7-12,16,21,28H,4,6,13-15H2,1-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMEXJSEWPCJZ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

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